molecular formula C12H13ClN2 B11780472 2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11780472
M. Wt: 220.70 g/mol
InChI Key: WJXPCLGIFXLOLC-UHFFFAOYSA-N
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Description

2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by its unique structure, which includes a chloro substituent, a propyl group, and a carbonitrile functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through a multicomponent condensation reaction. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation with aldehydes, Stork alkylation with enamine, and intramolecular cyclotransamination to form the target bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2/c1-2-4-8-9-5-3-6-11(9)15-12(13)10(8)7-14/h2-6H2,1H3

InChI Key

WJXPCLGIFXLOLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=C1CCC2)Cl)C#N

Origin of Product

United States

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